molecular formula C22H19N5O4S B1193066 2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide

2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide

Cat. No.: B1193066
M. Wt: 449.5 g/mol
InChI Key: FSMTUHGXWGJNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

LT052 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the function of BET proteins and their role in gene regulation.

    Biology: Investigated for its effects on cellular processes, including inflammation and cell proliferation.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as acute gout arthritis.

    Industry: Utilized in the development of new therapeutic agents targeting BET proteins

Preparation Methods

The synthetic routes and reaction conditions for LT052 involve multiple steps, typically starting with the preparation of key intermediates followed by their coupling and functionalization. The exact synthetic route is proprietary and not publicly disclosed in detail. industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

LT052 undergoes various chemical reactions, including:

    Oxidation: LT052 can be oxidized under specific conditions, though detailed reaction pathways are not extensively documented.

    Reduction: Similar to oxidation, reduction reactions can modify LT052, but specific reagents and conditions are not widely reported.

    Substitution: LT052 can undergo substitution reactions, particularly involving its functional groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

LT052 is unique in its high selectivity for BRD4 BD1 over BRD4 BD2. Similar compounds include:

LT052’s uniqueness lies in its nanomolar potency and significant selectivity for BRD4 BD1, making it a valuable tool for studying BET protein functions and developing targeted therapies .

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide

InChI

InChI=1S/C22H19N5O4S/c1-13-11-27(12-23-13)19-10-14-20-16(26(2)22(14)28)9-8-15(21(20)24-19)25-32(29,30)18-7-5-4-6-17(18)31-3/h4-12,25H,1-3H3

InChI Key

FSMTUHGXWGJNKK-UHFFFAOYSA-N

SMILES

CC1=CN(C=N1)C2=NC3=C(C=CC4=C3C(=C2)C(=O)N4C)NS(=O)(=O)C5=CC=CC=C5OC

Canonical SMILES

CC1=CN(C=N1)C2=NC3=C(C=CC4=C3C(=C2)C(=O)N4C)NS(=O)(=O)C5=CC=CC=C5OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LT052;  LT 052;  LT-052

Origin of Product

United States

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